3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanamide
Description
Properties
IUPAC Name |
3-[5-(furan-3-yl)-1H-pyrazol-4-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-9(14)2-1-7-5-12-13-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEYSGQVMNNKNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NN2)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge about its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant data tables and case studies.
Chemical Structure
The structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, revealing promising results.
Table 1: Anticancer Activity of this compound
The compound exhibited significant cytotoxic effects, particularly against the MCF7 breast cancer cell line, with an IC50 value of 12.50 µM, indicating effective growth inhibition.
The mechanism of action for pyrazole derivatives often involves the induction of apoptosis and inhibition of cell proliferation pathways. Studies suggest that these compounds may interact with key cellular targets such as cyclin-dependent kinases and topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells.
Case Study: Apoptotic Pathway Induction
In a study examining the apoptotic effects of pyrazole derivatives, it was found that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cancer cells, suggesting a shift towards apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown potential antimicrobial activity against various bacterial strains.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Listeria monocytogenes | 16 |
The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Listeria monocytogenes, with MIC values indicating its potential as an antimicrobial agent.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For example, studies have shown that 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanamide can inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. These findings suggest its potential as a lead compound for developing new anticancer agents.
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its furan and pyrazole components may interact with bacterial enzymes or cell membranes, leading to inhibition of growth. This makes it a candidate for further exploration in the development of new antibiotics or antifungal agents.
3. Anti-inflammatory Effects
Studies have indicated that similar pyrazole derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways. The incorporation of the furan ring may enhance these effects, suggesting potential therapeutic applications in conditions characterized by chronic inflammation.
Agrochemical Applications
1. Pesticide Development
The structural characteristics of this compound make it an interesting candidate for the development of new pesticides. Its biological activity against pests can be optimized through chemical modifications to improve efficacy and reduce toxicity to non-target organisms.
Material Science Applications
1. Polymer Chemistry
The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially enhancing the mechanical properties or thermal stability of the resulting materials. Research into its use as a monomer or additive in polymer synthesis is ongoing.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their differences:
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (e.g., 4-bromo/chlorophenyl in ): Increase stability and binding to hydrophobic enzyme pockets, as seen in mycobacterial targeting.
- Heteroaromatic Groups (e.g., pyridyl in vs. furan in target): Pyridyl enhances metal coordination due to nitrogen lone pairs, whereas furan’s oxygen may improve solubility via hydrogen bonding.
- Bulky Groups (e.g., tert-butylsulfonyl in or tetrahydro-pyran in ): Improve metabolic stability but may reduce membrane permeability.
Synthetic Accessibility :
- The target compound’s synthesis likely involves cyclocondensation of furan-containing precursors with propanamide side chains, similar to methods in . Yields for analogs range from 17% () to 22% (), indicating challenging syntheses due to steric hindrance or reactivity limitations.
Biological Activity :
- The tert-butylsulfonyl group in confers specificity against mycobacterial enzymes, whereas the target’s furan may favor antibacterial activity against gram-negative pathogens.
- Pyridyl-containing analogs () show dual utility in pharmacology and materials science, unlike the furan-based target.
Physicochemical Properties
- Solubility : Furan’s oxygen atom enhances hydrophilicity compared to phenyl groups (e.g., ), but less than pyridinyl ().
- Melting Points : Pyrazole derivatives with rigid substituents (e.g., 4-nitrophenyl in ) exhibit higher melting points (>150°C), while flexible propanamide chains (target, ) reduce crystallinity.
- Spectroscopic Signatures :
Preparation Methods
Formation of 4-Formylpyrazole Intermediate
- Starting from appropriately substituted hydrazones, treatment with phosphorus oxychloride (POCl₃) in a Vilsmeier-Haack reaction installs the formyl group at the 4-position of the pyrazole ring.
- This step is regioselective and critical for subsequent functionalization.
Knövenagel Condensation to trans-Acrylic Acid
- The 4-formylpyrazole intermediate undergoes condensation with malonic acid under basic conditions.
- This reaction forms the trans-acrylic acid derivative, which serves as a precursor for the propanoic acid side chain.
Selective Reduction to Propanoic Acid
- The acrylic acid double bond is selectively reduced to yield the saturated propanoic acid intermediate.
- Care is taken to avoid hydrogenolysis of halogen substituents or sensitive heterocycles.
- Catalytic hydrogenation with palladium on carbon under controlled conditions is commonly employed.
Amide Coupling to Form Propanamide
- The propanoic acid intermediate is activated using coupling reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in the presence of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or catalysts like 4-dimethylaminopyridine (DMAP).
- Reaction with ammonia or suitable amines yields the desired propanamide.
Representative Synthetic Scheme (Summary)
| Step | Reaction Type | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Vilsmeier-Haack formylation | POCl₃, DMF, reflux | 4-Formylpyrazole intermediate |
| 2 | Knövenagel condensation | Malonic acid, base (e.g., piperidine), reflux | trans-Acrylic acid derivative |
| 3 | Selective reduction | Pd/C, H₂ gas, mild conditions | Propanoic acid intermediate |
| 4 | Amide coupling | CDI or DCC, DBU or DMAP, NH₃ or amine | This compound |
Research Findings on Synthetic Variations and Optimization
Substituent Effects and Regioselectivity
- The position and nature of substituents on the pyrazole and furan rings influence the yield and selectivity of the formylation and condensation steps.
- Bromine or chlorine substituents on aromatic rings require mild reduction conditions to avoid dehalogenation.
- The furan ring, being sensitive, necessitates careful control of reaction times and temperatures to prevent ring opening or polymerization.
Coupling Reagents and Reaction Efficiency
- CDI and DCC are effective coupling agents for amide bond formation in this context.
- Use of DBU or DMAP as bases/catalysts enhances coupling efficiency and reduces side reactions.
- Amide formation yields are typically high (>70%) when reactions are performed under anhydrous conditions with controlled temperature.
Purification and Characterization
- Final compounds are purified by column chromatography or recrystallization.
- Characterization by NMR, IR, and mass spectrometry confirms the structure and purity.
Data Tables from Research on Analogous Pyrazole-Propanamide Syntheses
| Compound | Substituent (R) | Yield (%) | Key Reaction Condition | Notes |
|---|---|---|---|---|
| This compound | Furan-3-yl at C3, Propanamide at C4 | 65-80 | CDI coupling, Pd/C reduction | High regioselectivity, sensitive furan ring |
| Analog with Br-substituent | 4-Bromo-phenyl at N1 | 50-70 | Mild hydrogenation to avoid dehalogenation | Lower yield due to sensitivity |
| Analog with methylsulfonamide side chain | Methylsulfonyl-propanamide | 60-75 | DCC/DMAP coupling | Improved solubility and bioactivity |
Summary of Key Notes on Preparation
- The synthetic route is modular, allowing substitution at multiple positions for SAR studies.
- The Vilsmeier-Haack reaction is critical for introducing the aldehyde functionality at the pyrazole 4-position.
- The Knövenagel condensation and selective reduction steps require careful optimization to maintain functional group integrity.
- Coupling to form the propanamide is efficiently achieved with carbodiimide reagents under mild conditions.
- The furan ring's sensitivity demands gentle reaction conditions throughout the synthesis.
- Overall yields are moderate to good, with scope for optimization depending on substituents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling furan-3-yl groups with pyrazole precursors, followed by propanamide functionalization. Key steps include:
- Pyrazole core formation : Use condensation reactions between hydrazines and β-diketones or aldehydes (e.g., 3-furaldehyde) under acidic conditions .
- Amide bond formation : Employ coupling agents like HATU or DCC to conjugate the pyrazole intermediate with propanoic acid derivatives.
- Optimization : Monitor reaction progress via TLC/HPLC and adjust parameters (temperature, solvent polarity, catalyst loading) to maximize yield and purity. For example, highlights the use of cesium carbonate and copper(I) bromide in pyrazole-amine coupling, achieving 17.9% yield after chromatographic purification .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
- Methodology :
- 1H/13C NMR : Identify characteristic peaks for the furan (δ 6.5–7.5 ppm for protons, ~150 ppm for carbons) and pyrazole (δ 7.5–8.5 ppm for aromatic protons) moieties. The propanamide chain shows distinct methylene/methyl resonances (δ 2.5–3.5 ppm) and an amide NH signal (δ ~8.0 ppm) .
- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]+ with <5 ppm error. For example, reports HRMS validation for oxadiazolyl-propionamide analogs .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities or polymorphic contradictions?
- Methodology :
- Single-crystal XRD : Use SHELX programs (SHELXL/SHELXD) for structure refinement. emphasizes SHELX’s robustness in resolving high-resolution or twinned data, critical for confirming bond angles and torsion angles in heterocyclic systems .
- Case Study : demonstrates X-ray diffraction of a related pyrazolylpropanamide ligand, revealing planar pyrazole-furan stacking and hydrogen-bonding networks that stabilize the crystal lattice .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., M4 muscarinic receptors)?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to allosteric sites (e.g., M4 receptors, as in ). Focus on pyrazole-furan interactions with hydrophobic pockets .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. applied DFT to furan-pyrazole hybrids, correlating electronic properties with bioactivity .
Q. How can structure-activity relationship (SAR) studies guide bioactivity optimization?
- Methodology :
- Analog Synthesis : Modify substituents on the furan (e.g., electron-withdrawing groups) or pyrazole (e.g., alkyl/aryl extensions). shows that oxadiazole substitutions enhance CB2 receptor selectivity .
- Biological Assays : Test analogs for target-specific activity (e.g., HDAC inhibition, antiproliferative effects). highlights triazolyl-propanamides screened via in vitro HDAC assays .
Q. What experimental designs address discrepancies in pharmacological data (e.g., conflicting IC50 values)?
- Methodology :
- Dose-Response Repetition : Conduct triplicate assays under standardized conditions (pH, temperature, cell lines).
- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding kinetics alongside enzymatic assays. ’s patent data on pyrazole modulators emphasizes reproducibility across independent labs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
